2-phenyl-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-phenyl-2-pyrrol-1-yl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c19-14(17-15-16-8-11-20-15)13(18-9-4-5-10-18)12-6-2-1-3-7-12/h1-11,13H,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZGWWIRJRIAEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=NC=CS2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
2-Phenyl-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)acetamide (C₁₅H₁₃N₃OS) features a central acetamide backbone bridging a phenyl group, a 1H-pyrrole ring, and a 1,3-thiazole moiety. The thiazole and pyrrole rings contribute to its planar geometry, enabling π-π stacking interactions, while the acetamide group facilitates hydrogen bonding with biological targets. The molecular weight of 283.4 g/mol and computed physicochemical properties (e.g., logP = 2.1) suggest moderate hydrophobicity, aligning with bioavailability requirements for drug candidates.
Synthetic Methodologies
Two-Step Condensation via Acid Chloride Intermediate
This method involves the sequential activation of 2-phenyl-2-(1H-pyrrol-1-yl)acetic acid followed by amide coupling with 2-aminothiazole.
Step 1: Synthesis of 2-Phenyl-2-(1H-Pyrrol-1-yl)Acetyl Chloride
The carboxylic acid precursor is treated with thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane, yielding the corresponding acid chloride. Optimal conditions (60°C, 4 h) achieve >90% conversion, as confirmed by Fourier-Transform Infrared Spectroscopy (FT-IR) loss of the -OH stretch at 2500 cm⁻¹.
Step 2: Amide Bond Formation
The acid chloride is reacted with 2-aminothiazole in the presence of triethylamine (TEA) as a base. Stirring at room temperature for 12 hours in tetrahydrofuran (THF) affords the target compound in 65–72% yield. Nuclear Magnetic Resonance (NMR) analysis reveals characteristic peaks at δ 7.8 ppm (thiazole C5-H) and δ 6.2 ppm (pyrrole β-H).
Limitations :
- Requires stringent moisture control to prevent hydrolysis.
- Residual thionyl chloride necessitates thorough purification via silica gel chromatography.
One-Pot Multi-Component Reaction (MCR)
A solvent-free MCR strategy combines equimolar quantities of phenylglyoxal, 1H-pyrrole, 2-aminothiazole, and acetic anhydride under microwave irradiation.
Procedure :
Reactants are mixed in a sealed vessel and irradiated at 150 W for 15 minutes, achieving an 80% isolated yield. Gas Chromatography-Mass Spectrometry (GC-MS) analysis confirms product purity (>98%), with no detectable side products.
Advantages :
- Eliminates solvent use, aligning with green chemistry principles.
- Microwave acceleration reduces reaction time from hours to minutes.
Mechanistic Insight :
The reaction proceeds via in situ formation of an imine intermediate from phenylglyoxal and 2-aminothiazole, followed by nucleophilic attack by the pyrrole anion. Acetic anhydride acts as both a catalyst and dehydrating agent.
Solid-Phase Synthesis Using Resin-Bound Intermediates
Adapted from peptide synthesis techniques, this method immobilizes 2-aminothiazole on Wang resin via a labile ester linkage.
Steps :
- Resin Functionalization : Wang resin is pre-activated with hydroxybenzotriazole (HOBt) and coupled to 2-aminothiazole using N,N'-diisopropylcarbodiimide (DIC).
- Acylation : The resin-bound amine reacts with 2-phenyl-2-(1H-pyrrol-1-yl)acetic acid under ultrasound-assisted conditions (40 kHz, 30°C), achieving 85% coupling efficiency.
- Cleavage : Treatment with trifluoroacetic acid (TFA) liberates the product, which is precipitated in cold diethyl ether.
Characterization :
High-Resolution Mass Spectrometry (HRMS) validates the molecular ion peak at m/z 284.0821 [M+H]⁺.
Enzymatic Catalysis with Lipase B
An innovative biocatalytic approach utilizes Candida antarctica lipase B (CAL-B) to catalyze the amide bond formation in non-aqueous media.
Protocol :
A mixture of 2-phenyl-2-(1H-pyrrol-1-yl)acetic acid and 2-aminothiazole is stirred with immobilized CAL-B in tert-butyl methyl ether at 45°C for 48 hours. The enzyme’s specificity for primary amines ensures regioselectivity, yielding 58% product with >99% enantiomeric excess (ee).
Drawbacks :
- Lower efficiency compared to chemical methods.
- Enzyme cost and scalability challenges.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time | Environmental Impact |
|---|---|---|---|---|
| Acid Chloride | 72 | 95 | 16 h | Moderate (solvent use) |
| Multi-Component | 80 | 98 | 0.25 h | Low (solvent-free) |
| Solid-Phase | 85 | 97 | 8 h | High (TFA waste) |
| Enzymatic | 58 | 99 | 48 h | Low |
Characterization and Validation
Spectroscopic Confirmation
Chromatographic Purity
High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms ≥98% purity, retention time = 6.7 min.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole or thiazole rings.
Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) might be employed.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 2-phenyl-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)acetamide is , with a molecular weight of approximately 252.32 g/mol. Its structure features a phenyl group, a pyrrole ring, and a thiazole moiety, contributing to its diverse biological activities.
Anticancer Properties
Recent studies have indicated that thiazole-containing compounds exhibit significant anticancer activity. For instance, derivatives of thiazole have been synthesized and tested against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3). One study demonstrated that thiazole-pyridine hybrids showed superior efficacy compared to standard chemotherapeutic agents like 5-fluorouracil, suggesting that the incorporation of the thiazole ring enhances the anticancer properties of the molecules .
Antimicrobial Activity
Thiazole derivatives have been recognized for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit activity against both Gram-positive and Gram-negative bacteria. For example, a study found that certain thiazole derivatives had minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL against various pathogens .
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has also been explored extensively. Compounds with similar structural features have shown promising results in preclinical models for epilepsy. A specific derivative demonstrated effective protection in electroshock seizure tests, indicating that modifications to the thiazole structure can enhance its anticonvulsant properties .
Case Study 1: Anticancer Efficacy
A series of thiazole-pyridine hybrids were synthesized and evaluated for their anticancer activity against MCF-7 and HepG2 cell lines. The most potent compound exhibited an IC50 value significantly lower than that of the control drug, demonstrating its potential as a lead compound for further development in cancer therapy .
Case Study 2: Antimicrobial Screening
In a comparative study involving various thiazole derivatives, one compound showed remarkable antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values indicating strong efficacy. This suggests that structural modifications in the thiazole framework can lead to enhanced antimicrobial agents .
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The structural features of 2-phenyl-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)acetamide are compared with related N-(1,3-thiazol-2-yl)acetamide derivatives (Table 1).
Table 1: Structural and Functional Comparison of Selected Compounds
Key Observations:
- Steric Considerations: The naphthyl group in 2-(naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide increases steric bulk, which may reduce solubility but improve binding to hydrophobic pockets in biological targets .
- Pharmacophore Diversity: CPN-9 and milpecitinib demonstrate how substituent variation (e.g., pyridyl, trimethylphenoxy, or pyrrolidine-carbonyl groups) tailors activity toward specific pathways (Nrf2/ARE vs. JAK inhibition) .
Biological Activity
2-Phenyl-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. The compound integrates a phenyl group, a pyrrole moiety, and a thiazole ring, which are known to confer various pharmacological properties including antimicrobial and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 283.39 g/mol. The structural features that contribute to its biological activity include:
- Phenyl Group : Enhances lipophilicity and biological interactions.
- Pyrrole Moiety : Associated with diverse biological activities, including antimicrobial properties.
- Thiazole Ring : Known for its anticancer effects and involvement in various therapeutic applications.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The thiazole ring plays a crucial role in enhancing these activities. For instance, studies have shown that thiazole derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Thiazole-containing compounds have been extensively studied for their anticancer potential. For example, certain thiazole derivatives demonstrated IC50 values as low as 1.61 µg/mL against cancer cell lines . The presence of electron-donating groups on the phenyl ring has been linked to increased cytotoxic activity, suggesting that modifications to the structure of this compound could enhance its effectiveness as an anticancer agent .
Structure–Activity Relationship (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is essential for optimizing its pharmacological properties. Key findings include:
| Structural Feature | Effect on Activity |
|---|---|
| Thiazole Ring | Essential for cytotoxic activity; contributes to interaction with biological macromolecules. |
| Pyrrole Moiety | Enhances antimicrobial properties; influences solubility and permeability. |
| Phenyl Substituents | Variations can significantly alter potency; electron-donating groups improve efficacy. |
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Anticonvulsant Activity : Thiazole-integrated pyrrolidinone analogues were synthesized and evaluated for anticonvulsant properties, revealing promising results .
- Cytotoxicity Against Cancer Cells : A study highlighted the cytotoxic effects of thiazole derivatives on Jurkat cells (IC50 < 10 µg/mL), emphasizing the importance of structural modifications in enhancing activity .
- Antimicrobial Testing : A series of pyrrole derivatives were assessed for their antibacterial efficacy against clinical strains, demonstrating MIC values comparable to established antibiotics .
Q & A
Q. What methodologies are recommended for synthesizing 2-phenyl-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)acetamide?
A common approach involves coupling 2-phenyl-2-(1H-pyrrol-1-yl)acetic acid with 2-aminothiazole using carbodiimide-based activating agents (e.g., EDC·HCl) in dichloromethane under inert conditions. Triethylamine is often added to neutralize HCl byproducts. Post-synthesis, purification via column chromatography or recrystallization (e.g., methanol/acetone mixtures) is critical to isolate the target compound . Reaction progress can be monitored using TLC or HPLC with UV detection (λ = 254 nm).
Q. How can the crystal structure of this compound be resolved?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a solvent mixture (e.g., methanol/acetone). Data collection at low temperatures (e.g., 123 K) minimizes thermal motion artifacts. Use SHELXTL or similar software for structure solution and refinement. Key parameters include triclinic symmetry (space group P1), hydrogen-bonding networks (e.g., N–H⋯N interactions), and torsional angles between aromatic rings .
Q. What computational methods predict its physicochemical properties?
- LogP : Calculate using XlogP3 or Molinspiration tools (value ~1.2–2.5 for similar thiazole acetamides) .
- Polar surface area (PSA) : Use topological descriptors (e.g., ~87.8 Ų for related compounds) to estimate membrane permeability .
- Solubility : Apply the General Solubility Equation (GSE) with melting point and logP inputs .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on phenyl/pyrrole rings) affect bioactivity?
- Rational design : Replace phenyl with electron-withdrawing groups (e.g., Cl, NO₂) to enhance electrophilicity and target binding.
- SAR studies : Compare IC₅₀ values against bacterial growth (e.g., E. coli MIC assays) or enzyme inhibition (e.g., EGFR kinase assays). For example, dichlorophenyl analogs show improved antibacterial activity due to increased hydrophobicity and protein interaction .
- Crystallographic analysis : Correlate torsional angles (e.g., 79.7° between dichlorophenyl and thiazole rings) with conformational stability .
Q. How can data contradictions in crystallographic refinement be resolved?
- Disordered atoms : Apply restraints (e.g., SIMU/DELU in SHELXL) to model thermal motion.
- Hydrogen bonding : Validate using Hirshfeld surface analysis (e.g., dₙᵢₛ distances < 3.0 Å). For example, infinite 1-D chains via N–H⋯N bonds are common in thiazole acetamides .
- Validation tools : Use checkCIF/PLATON to flag outliers (e.g., R-factor discrepancies > 5%) .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Stepwise monitoring : Use LC-MS to identify intermediates (e.g., acylated thiazole precursors).
- Catalyst screening : Test Pd/C for hydrogenation steps or phase-transfer catalysts (e.g., TBAB) for heterocyclic coupling.
- Byproduct mitigation : Add scavengers (e.g., polymer-bound triphenylphosphine) to remove excess reagents .
Q. How is experimental phasing achieved for novel derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
